molecular formula C17H22N4O4S B2745423 N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1171589-72-2

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2745423
CAS No.: 1171589-72-2
M. Wt: 378.45
InChI Key: BMBRINDLWWLXFE-UHFFFAOYSA-N
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Description

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Study

The synthesis and evaluation of 1,3,4-oxadiazole bearing compounds, including N-substituted derivatives similar to the compound , have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These compounds are synthesized through a series of steps involving reactions with benzenesulfonyl chloride, ethyl isonipecotate, and different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. The structures of the synthesized compounds are confirmed using spectral data, and their biological activity is assessed against bacterial strains, demonstrating their potential as antibacterial agents (Khalid et al., 2016).

Antimicrobial Activity

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides and (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl) substitutions have been synthesized and characterized. These compounds exhibit moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Anticancer Activity

The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents have been documented. The process involves synthesizing ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and subsequent reactions to produce a variety of aryl amine-treated propanamides. These compounds are tested for their anticancer potential, with some showing low IC50 values, indicating strong anticancer activity relative to doxorubicin used as a reference. This research underscores the potential of such derivatives as anticancer agents, though further in vivo studies are necessary (Rehman et al., 2018).

Enzyme Inhibition

The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides has been explored for their biological activities. These compounds were screened against the butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies. The findings suggest their potential as enzyme inhibitors, with certain amino acid residues identified as crucial for binding and likely involved in the stabilization of ligands in the enzyme's active site (Khalid et al., 2016).

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-12-5-7-13(8-6-12)10-15-19-20-17(25-15)18-16(22)14-4-3-9-21(11-14)26(2,23)24/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBRINDLWWLXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.